molecular formula C8H11N3S B2941547 5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole CAS No. 1871744-57-8

5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole

Cat. No.: B2941547
CAS No.: 1871744-57-8
M. Wt: 181.26
InChI Key: XDHHSVYKJBAPOI-UHFFFAOYSA-N
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Description

5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole is a heterocyclic compound that contains an azetidine ring, a cyclopropyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the cyclopropyl and thiadiazole groups.

Industrial Production Methods

Industrial production methods for 5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiadiazole ring or other parts of the molecule.

    Substitution: The azetidine and thiadiazole rings can undergo substitution reactions with various reagents to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Properties

IUPAC Name

5-(azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-4-11(5-1)8-9-7(10-12-8)6-2-3-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHHSVYKJBAPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC(=NS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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